molecular formula C7H16ClNO B2895411 5,5-Dimethyl-1,4-oxazepane;hydrochloride CAS No. 2402836-91-1

5,5-Dimethyl-1,4-oxazepane;hydrochloride

Cat. No.: B2895411
CAS No.: 2402836-91-1
M. Wt: 165.66
InChI Key: LKSYXSBXPNMGCD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,4-oxazepane;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,4-oxazepane;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoacetophenones with nitrobenzenesulfonyl chlorides, followed by catalytic hydrogenation of the nitro group . The reaction conditions often involve the use of triuoroacetic acid (TFA) or TFA/triethylsilane (Et3SiH) to induce cleavage and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,4-oxazepane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5,5-Dimethyl-1,4-oxazepane;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Oxazepane: A similar seven-membered heterocyclic compound without the dimethyl substitution.

    1,4-Diazepane: Another seven-membered ring compound, but with two nitrogen atoms instead of one nitrogen and one oxygen.

Uniqueness

5,5-Dimethyl-1,4-oxazepane;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)3-5-9-6-4-8-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSYXSBXPNMGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCCN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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